methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrimidine ring, an amide group, and a methyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine and pyrimidine rings, the introduction of the amide group, and the esterification to form the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrimidine rings would likely contribute to the compound’s aromaticity, while the amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The methyl ester could also be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide and ester groups, while its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
One significant application involves the use of related compounds in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals. For example, Toplak et al. (1999) described the use of a related compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for preparing various pyrimidinones and pyridazinones. These compounds are essential in medicinal chemistry for their potential therapeutic activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Photophysical Properties and Luminescence
Research by Srivastava et al. (2017) on pyridyl substituted benzamides, related to the compound , showcased their luminescent properties and aggregation-enhanced emission (AEE) behavior, highlighting the potential for developing new materials with unique optical properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Anticancer and Antifolate Activities
Su et al. (1986) synthesized analogues of aminopterin and folic acid, starting from compounds with a pyrido[2,3-d]pyrimidine structure, similar to the chemical . These compounds showed significant anticancer activity, demonstrating the potential of such molecules in developing new antineoplastic agents (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Herbicidal Activity
Tamaru et al. (1997) explored the structure-activity relationships of analogues of a prototype herbicide, leading to the development of KIH-6127, showcasing the utility of pyrimidinyl and pyridinyl compounds in agricultural applications (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).
Dual Inhibition of Biological Targets
Gangjee et al. (2005) reported on the synthesis of classical antifolates that inhibit both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), demonstrating the potential of such compounds in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O5/c1-33-22(31)16-4-6-17(7-5-16)26-19(29)14-27-18-3-2-10-25-20(18)21(30)28(23(27)32)13-15-8-11-24-12-9-15/h2-12H,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQBQHMYBRRJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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